Tyrosinase (206-214) (human)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

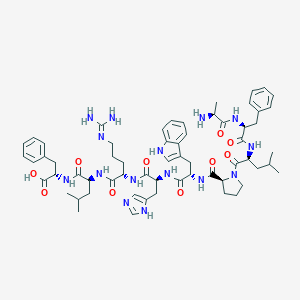

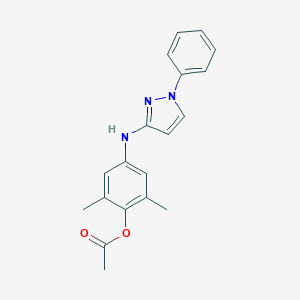

La tyrosinase (206-214), humaine, est un peptide composé de neuf acides aminés ayant la séquence Ala-Phe-Leu-Pro-Trp-His-Arg-Leu-Phe. Ce peptide est un épitope de l'enzyme tyrosinase, reconnu par les lymphocytes infiltrant la tumeur restreints au HLA-A24. La tyrosinase est une enzyme contenant du cuivre qui joue un rôle crucial dans la production de mélanine et d'autres pigments à partir de la tyrosine par oxydation. Le peptide Tyrosinase (206-214) est important dans la recherche en immunothérapie, en particulier pour le mélanome .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La tyrosinase (206-214), humaine, est synthétisée en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode consiste en l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorenylméthyloxycarbonyl) pour protéger les groupes amino. Le peptide est ensuite clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle : La production industrielle de la Tyrosinase (206-214) suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus implique des étapes de purification rigoureuses, y compris la chromatographie liquide haute performance (HPLC), pour garantir la pureté et la qualité du peptide .

Analyse Des Réactions Chimiques

Types de réactions : La tyrosinase (206-214) subit principalement des réactions d'oxydation. L'enzyme tyrosinase catalyse l'hydroxylation des monophénols en diphénols et l'oxydation subséquente des diphénols en quinones. Ces réactions sont cruciales dans la biosynthèse de la mélanine .

Réactifs et conditions courants :

Oxydation : La tyrosinase utilise l'oxygène moléculaire (O₂) comme co-substrat pour oxyder les composés phénoliques.

Hydroxylation : L'enzyme a besoin d'ions cuivre (Cu²⁺) à son site actif pour faciliter l'hydroxylation de la tyrosine en L-DOPA (dihydroxyphénylalanine).

Principaux produits : Les produits principaux des réactions catalysées par la tyrosinase sont les précurseurs de la mélanine, tels que la dopaquinone, qui polymérisent finalement pour former la mélanine .

4. Applications de la recherche scientifique

La tyrosinase (206-214), humaine, a plusieurs applications importantes dans la recherche scientifique :

Immunothérapie : Elle est utilisée pour générer des cellules T spécifiques du mélanome pour l'immunothérapie adoptive. .

Vaccins peptidiques : Elle est employée dans le développement de vaccins peptidiques pour les patients atteints de mélanome HLA-A24+.

Industrie cosmétique : Les inhibiteurs de la tyrosinase sont explorés pour leur potentiel dans les produits éclaircissants pour la peau afin de contrôler l'hyperpigmentation.

Recherche agricole : Les inhibiteurs de la tyrosinase sont étudiés pour leur rôle dans la prévention du brunissement des fruits et légumes.

5. Mécanisme d'action

La tyrosinase (206-214) exerce ses effets par son interaction avec le système immunitaire. Le peptide est reconnu par les lymphocytes infiltrant la tumeur restreints au HLA-A24, qui ciblent les cellules de mélanome exprimant la tyrosinase. Cette reconnaissance conduit à l'activation des cellules T, qui attaquent et détruisent ensuite les cellules de mélanome .

Au niveau moléculaire, la tyrosinase catalyse la conversion de la tyrosine en dopaquinone par une série de réactions d'oxydation. Le site actif de l'enzyme contient des ions cuivre qui facilitent ces réactions. L'hydroxylation de la tyrosine en L-DOPA et l'oxydation subséquente en dopaquinone sont des étapes cruciales dans la biosynthèse de la mélanine .

Composés similaires :

Tyrosinase (368-376), humaine : Un autre épitope peptidique de la tyrosinase reconnu par les lymphocytes restreints au HLA-A24.

Tyrosinase (1-9), humaine : Un épitope peptidique plus court de la tyrosinase ayant des propriétés immunologiques similaires.

Unicité : La tyrosinase (206-214) est unique en raison de sa séquence spécifique et de sa capacité à être reconnue par les lymphocytes infiltrant la tumeur restreints au HLA-A24. Cette spécificité la rend particulièrement précieuse dans le contexte de l'immunothérapie du mélanome .

Applications De Recherche Scientifique

Tyrosinase (206-214), human, has several significant applications in scientific research:

Immunotherapy: It is used to generate melanoma-specific T cells for adoptive immunotherapy. .

Peptide Vaccines: It is employed in the development of peptide vaccines for HLA-A24+ melanoma patients.

Cosmetic Industry: Tyrosinase inhibitors are explored for their potential in skin-whitening products to control hyperpigmentation.

Agricultural Research: Tyrosinase inhibitors are studied for their role in preventing browning in fruits and vegetables.

Mécanisme D'action

Tyrosinase (206-214) exerts its effects through its interaction with the immune system. The peptide is recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes, which target melanoma cells expressing tyrosinase. This recognition leads to the activation of T cells, which then attack and destroy the melanoma cells .

At the molecular level, tyrosinase catalyzes the conversion of tyrosine to dopaquinone through a series of oxidation reactions. The enzyme’s active site contains copper ions that facilitate these reactions. The hydroxylation of tyrosine to L-DOPA and the subsequent oxidation to dopaquinone are critical steps in melanin biosynthesis .

Comparaison Avec Des Composés Similaires

Tyrosinase (368-376), human: Another peptide epitope of tyrosinase recognized by HLA-A24 restricted lymphocytes.

Tyrosinase (1-9), human: A shorter peptide epitope of tyrosinase with similar immunological properties.

Uniqueness: Tyrosinase (206-214) is unique due to its specific sequence and its ability to be recognized by HLA-A24 restricted, tumor-infiltrating lymphocytes. This specificity makes it particularly valuable in the context of melanoma immunotherapy .

Propriétés

IUPAC Name |

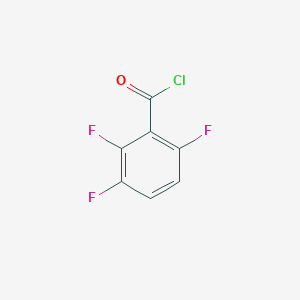

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H83N15O10/c1-35(2)26-45(54(79)75-50(60(85)86)29-39-18-10-7-11-19-39)71-53(78)44(22-14-24-66-61(63)64)69-57(82)48(31-41-33-65-34-68-41)72-56(81)47(30-40-32-67-43-21-13-12-20-42(40)43)73-58(83)51-23-15-25-76(51)59(84)49(27-36(3)4)74-55(80)46(70-52(77)37(5)62)28-38-16-8-6-9-17-38/h6-13,16-21,32-37,44-51,67H,14-15,22-31,62H2,1-5H3,(H,65,68)(H,69,82)(H,70,77)(H,71,78)(H,72,81)(H,73,83)(H,74,80)(H,75,79)(H,85,86)(H4,63,64,66)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTHINDBILABAB-WDGXTDPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

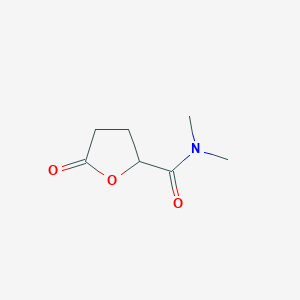

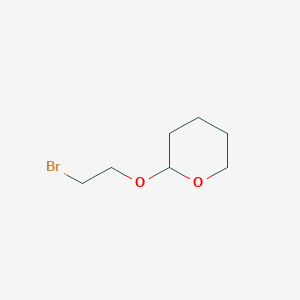

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1186.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)

![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)

![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B66366.png)